molecular formula C12H12N2O3 B14912705 2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide

2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide

Cat. No.: B14912705
M. Wt: 232.23 g/mol
InChI Key: KORSMQZOYKVDJG-UHFFFAOYSA-N
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Description

2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide is a chemical compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

A typical synthetic route might involve the reaction of 3-amino-5-methylisoxazole with phenylacetyl chloride under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

Industrial production of 2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methylisoxazol-3-yl)malonamide
  • N-(5-Methylisoxazol-3-yl)oxalamide
  • 3-Amino-5-methylisoxazole

Uniqueness

2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylacetamide group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylacetamide

InChI

InChI=1S/C12H12N2O3/c1-9-7-12(14-17-9)16-8-11(15)13-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15)

InChI Key

KORSMQZOYKVDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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